Bromine Substitution Confers ~24-Fold Gain in ALR2 Affinity Over the Unsubstituted Phenylmalondialdehyde Scaffold
The 4-bromophenyl analogue inhibits rat lens aldose reductase (ALR2) with an IC50 of 220 nM, whereas the unsubstituted 2-phenylmalondialdehyde reference compound shows no measurable inhibition at the relevant screening concentration (IC50 > 55.69 µM, reported as inactive) [1]. This represents at minimum a 250-fold potency differential attributable solely to 4-bromine installation, converting an essentially inactive core into a mid-nanomolar ALR2 ligand. For context, the clinical ALR2 inhibitor fidarestat achieves an IC50 of 9 nM under comparable conditions [2].
| Evidence Dimension | ALR2 (aldose reductase) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 220 nM (rat lens ALR2, DL-glyceraldehyde substrate, 10 min preincubation) |
| Comparator Or Baseline | 2-Phenylmalondialdehyde: IC50 > 55.69 µM (reported inactive); Fidarestat (positive control): IC50 = 9 nM |
| Quantified Difference | ≥250-fold lower IC50 vs. unsubstituted phenyl analogue; 24-fold weaker than fidarestat but in the same potency tier |
| Conditions | Rat lens ALR2 inhibition assay; DL-glyceraldehyde as substrate; 10 min preincubation followed by 4 min measurement |
Why This Matters
For ALR2 inhibitor screening programs, the brominated scaffold is the minimum viable chemotype—the unbrominated phenylmalondialdehyde is not a functionally equivalent procurement alternative.
- [1] BindingDB. BDBM50208578 (CHEMBL3884033) – IC50 = 220 nM for rat lens ALR2. Accessed 2026. View Source
- [2] BindingDB. BDBM16512 (Fidarestat) – IC50 = 9 nM for ALR2. Accessed 2026. View Source
